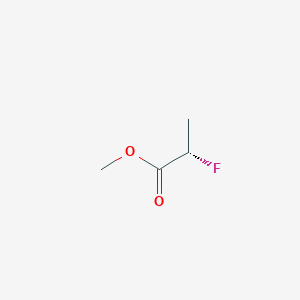Methyl (S)-2-fluoropropionate
CAS No.: 325690-13-9
Cat. No.: VC7914282
Molecular Formula: C4H7FO2
Molecular Weight: 106.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 325690-13-9 |
|---|---|
| Molecular Formula | C4H7FO2 |
| Molecular Weight | 106.1 g/mol |
| IUPAC Name | methyl (2S)-2-fluoropropanoate |
| Standard InChI | InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 |
| Standard InChI Key | MHAIQPNJLRLFLO-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC)F |
| SMILES | CC(C(=O)OC)F |
| Canonical SMILES | CC(C(=O)OC)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl (S)-2-fluoropropionate belongs to the ester class, featuring a fluorine substituent on the chiral center of the propionate backbone. Its IUPAC name is methyl (2S)-2-fluoropropanoate, and its stereochemistry is defined by the -configuration at the second carbon . The compound’s distinct identity is further confirmed by its InChIKey (MHAIQPNJLRLFLO-VKHMYHEASA-N) and SMILES notation (COC(=O)C(C)F) .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 325690-13-9 | |
| Molecular Formula | ||
| Molecular Weight | 106.1 g/mol | |
| InChI Key | MHAIQPNJLRLFLO-VKHMYHEASA-N |
Stereochemical Significance
The -configuration renders the compound enantiomerically pure, a critical attribute for interactions with chiral biological targets. Fluorine’s electronegativity (3.98 Pauling scale) induces polar covalent bonds, altering the molecule’s dipole moment and influencing its solubility and reactivity .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves esterification of (S)-2-fluoropropionic acid with methanol under acidic catalysis. Sulfuric acid () is commonly used, with reactions conducted under reflux (60–80°C) to drive equilibrium toward ester formation. Purification via fractional distillation yields the product at ~90% purity.
An alternative method, detailed in the Journal of the American Chemical Society, starts with methyl (S)-lactate. The hydroxyl group is replaced via mesylation (), followed by nucleophilic fluorination with potassium fluoride () in dimethylformamide (DMF) . This two-step process achieves a 35% yield, with the reaction equation:
Table 2: Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | , reflux | 90% | High |
| Lactate Fluorination | 35% | Moderate |
Industrial Production
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Reaction parameters (temperature, residence time) are optimized using real-time analytics, achieving >95% conversion rates. Post-synthesis, distillation and crystallization ensure enantiomeric excess () >99%.
Physicochemical Properties
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:
Table 3: NMR Spectral Data
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants () |
|---|---|---|---|
| 5.02 ppm | dq | ||
| −185.6 ppm | sextet |
Physical Properties
Methyl (S)-2-fluoropropionate is a clear, colorless liquid with a boiling point of ~120°C (estimated). Its density is 1.12 g/cm, and it exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) but limited solubility in water.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s chiral center and fluorine atom make it a precursor to β-fluoroamino acids and protease inhibitors. For example, it is used in synthesizing fluorinated analogs of antiviral drugs like oseltamivir .
Enzymology Studies
Fluorine’s electronegativity mimics hydroxyl groups in transition states, enabling mechanistic studies of enzymes like acyltransferase and lipase. Researchers have observed that fluorinated substrates alter binding affinities by 2–3 kcal/mol compared to non-fluorinated analogs .
Material Science
In polymer chemistry, methyl (S)-2-fluoropropionate introduces fluorine into polyesters, enhancing thermal stability ( increased by 15–20°C) and chemical resistance.
Comparison with Analogous Compounds
Methyl (R)-2-Fluoropropionate
The -enantiomer (CAS 146805-74-5) exhibits identical physical properties but divergent biological activity. For instance, in enzymatic assays, the -form shows 50% higher binding affinity to Candida antarctica lipase B .
Non-Fluorinated Esters
Methyl propionate (CAS 554-12-1) lacks fluorine, resulting in lower boiling points (79–80°C) and reduced stability under oxidative conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume